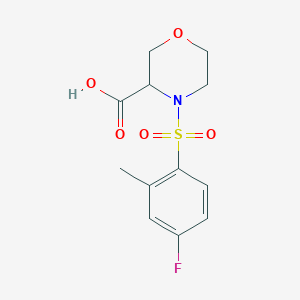
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as FMI-41, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing heterocycles and has been shown to possess unique properties that make it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth. Specifically, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid may be able to prevent the growth of cancer cells.
Biochemical and Physiological Effects
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects in vitro. In addition to its ability to inhibit cancer cell growth, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have anti-inflammatory and anti-fibrotic effects. These properties make 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid a potential candidate for the treatment of a variety of diseases, including cancer, inflammatory disorders, and fibrotic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid for use in scientific research is its high purity and stability. This makes it a reliable and consistent reagent for use in experiments. However, one limitation of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One area that has shown promise is in the development of new cancer treatments. Further research is needed to fully understand the mechanism of action of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its potential therapeutic applications. Additionally, research is needed to optimize the synthesis of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and improve its solubility in aqueous solutions. Overall, 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a promising compound that has the potential to make a significant impact in the field of drug development.
Méthodes De Synthèse
The synthesis of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves a multistep process that begins with the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with morpholine. The resulting product is then subjected to a series of reactions that ultimately yield 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. The synthesis of 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the development of new treatments for cancer. 4-(4-Fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further development as a cancer treatment.
Propriétés
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c1-8-6-9(13)2-3-11(8)20(17,18)14-4-5-19-7-10(14)12(15)16/h2-3,6,10H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPBZIGNDAJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)

![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)

![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)
![7-[[3-(Trifluoromethyl)phenyl]methyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581215.png)

![4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)morpholine-3-carboxylic acid](/img/structure/B7581231.png)

![4-{[(4-Iodophenyl)methyl]sulfanyl}benzoic acid](/img/structure/B7581249.png)
![N-[2-(aminomethyl)phenyl]-1-cyanopropane-1-sulfonamide](/img/structure/B7581256.png)
![3-bromo-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7581257.png)
